molecular formula C19H19N3OS B2646735 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1421515-60-7

3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2646735
CAS No.: 1421515-60-7
M. Wt: 337.44
InChI Key: XAIBXSUPBBHEPK-UHFFFAOYSA-N
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Description

3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the coupling reactions and minimize side products .

Chemical Reactions Analysis

Types of Reactions

3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as halides or alkyl groups .

Scientific Research Applications

3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or material properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyridine derivatives, such as:

Uniqueness

What sets 3-(4-((Pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzonitrile apart is its unique combination of functional groups, which allows for a wide range of chemical modifications and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c20-13-16-4-3-5-17(12-16)19(23)22-10-7-15(8-11-22)14-24-18-6-1-2-9-21-18/h1-6,9,12,15H,7-8,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIBXSUPBBHEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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